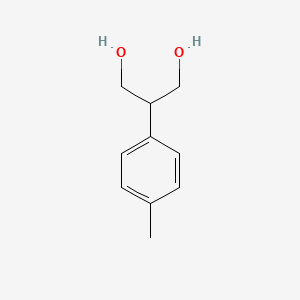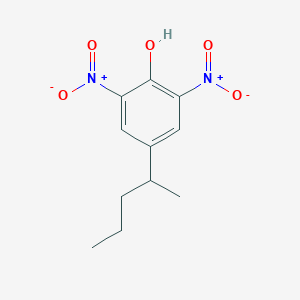
2,6-Dinitro-4-(pentan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dinitro-4-(pentan-2-yl)phenol is an organic compound with the molecular formula C11H14N2O5 It is characterized by the presence of two nitro groups and a pentan-2-yl substituent on a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-(pentan-2-yl)phenol typically involves the nitration of a phenol derivative. One common method includes the following steps:
Starting Material: Phenol is reacted with 1-pentene in the presence of a rhenium catalyst at 130-150°C under protective gas to form 2-(pentan-2-yl)phenol.
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing environmental impact. The process involves:
Raw Materials: Easily obtainable raw materials such as phenol and 1-pentene.
Reaction Conditions: Mild reaction conditions with high regioselectivity.
Post-Treatment: Simple and convenient post-treatment steps including dilution, washing, drying, and filtering.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dinitro-4-(pentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as halogens and sulfonic acids are used under acidic or basic conditions.
Major Products:
Reduction: The major products include 2,6-diamino-4-(pentan-2-yl)phenol.
Substitution: Products vary depending on the substituent introduced, such as halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2,6-Dinitro-4-(pentan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dinitro-4-(pentan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function .
Comparación Con Compuestos Similares
2,4-Dinitrophenol: Similar in structure but lacks the pentan-2-yl substituent.
2,6-Dinitrophenol: Similar but without the additional alkyl group.
Uniqueness: 2,6-Dinitro-4-(pentan-2-yl)phenol is unique due to the presence of both nitro groups and the pentan-2-yl substituent, which confer distinct chemical and physical properties. This makes it particularly useful in specific applications where these properties are advantageous .
Propiedades
Número CAS |
4097-42-1 |
|---|---|
Fórmula molecular |
C11H14N2O5 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
2,6-dinitro-4-pentan-2-ylphenol |
InChI |
InChI=1S/C11H14N2O5/c1-3-4-7(2)8-5-9(12(15)16)11(14)10(6-8)13(17)18/h5-7,14H,3-4H2,1-2H3 |
Clave InChI |
FMQYNJAZGOHAHT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162436.png)
![1-[(2S,3R)-3-hydroxy-2,3-dihydro-1-benzofuran-2-yl]propan-1-one](/img/structure/B14162441.png)
![11-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,10-dione](/img/structure/B14162455.png)
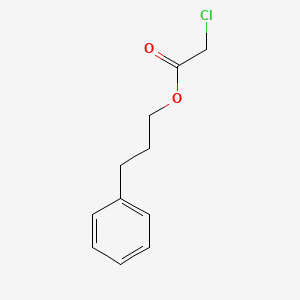
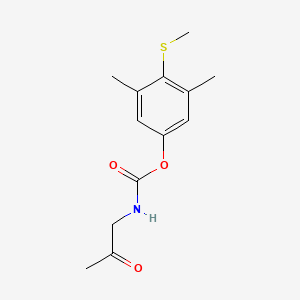
![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)
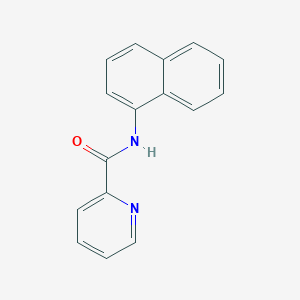
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)
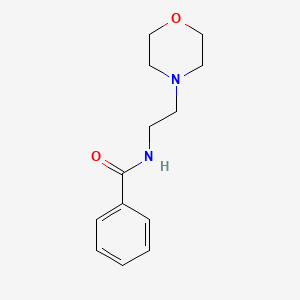

![methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14162510.png)
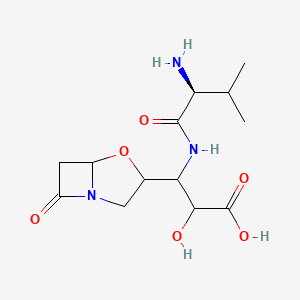
![2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine](/img/structure/B14162525.png)
